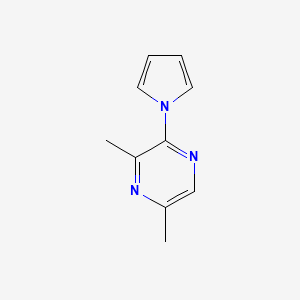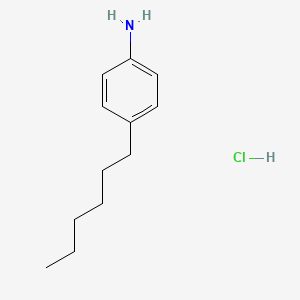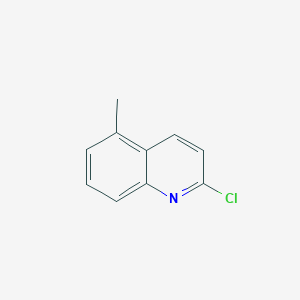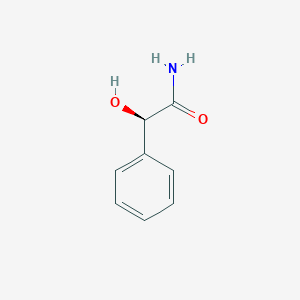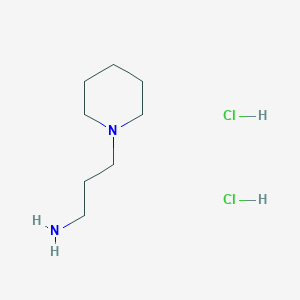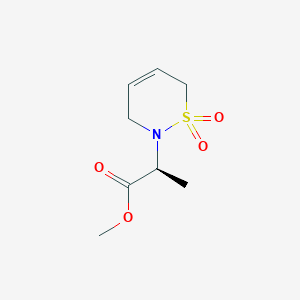
(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate
Overview
Description
(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate: is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol This compound belongs to the class of thiazinones, which are characterized by their sulfur-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-hydroxypropanoic acid and thiazine derivatives .
Activation: The hydroxyl group of the starting material is activated using reagents like sulfonyl chlorides to form the corresponding thiazine derivative.
Methylation: The activated thiazine derivative undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate .
Oxidation: The resulting compound is then oxidized to introduce the dioxido group, typically using oxidizing agents like hydrogen peroxide or peracetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the dioxido group to other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkyl halides, amines, or other nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazine ring.
Reduction Products: Reduced forms of the dioxido group.
Substitution Products: Thiazine derivatives with different substituents.
Scientific Research Applications
(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate: can be compared with other similar compounds, such as:
Dimethyl (2S)-2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)succinate
(S)-2,2,6-Trimethyl-6-( (S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-1,2-thiazine
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific chemical properties and biological activities.
Properties
IUPAC Name |
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-7(8(10)13-2)9-5-3-4-6-14(9,11)12/h3-4,7H,5-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMOEMKYOBYOZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CC=CCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1CC=CCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




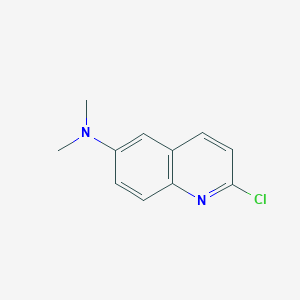
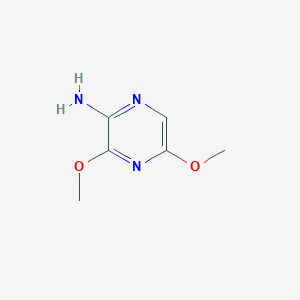
![1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B3254478.png)
